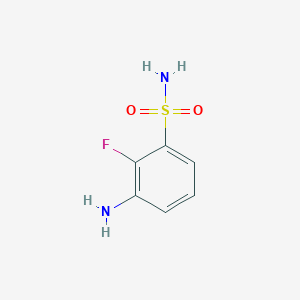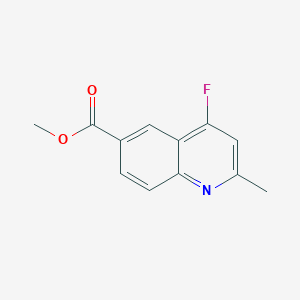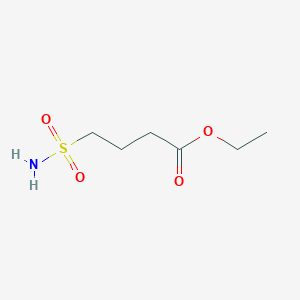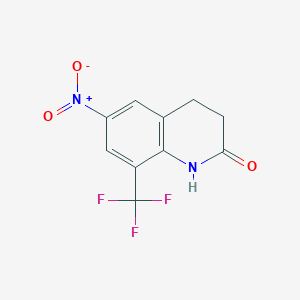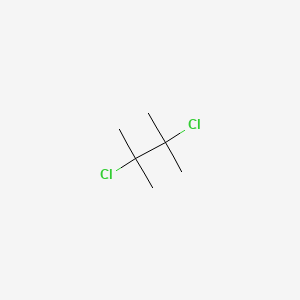
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylprop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one.
Reduction: Formation of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.
類似化合物との比較
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methylprop-2-en-1-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one:
1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxy group, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-6,12H,1H3/b7-6+ |
InChIキー |
ZKHQBSNNFWIVRN-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\O)/C(=O)C1=CC=C(C=C1)Cl |
正規SMILES |
CC(=CO)C(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

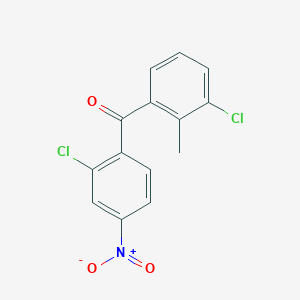


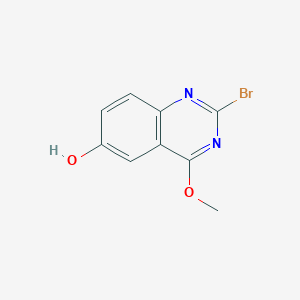
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
